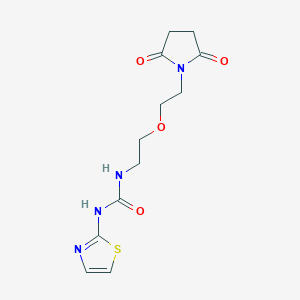
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea, also known as TD-198946, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- The synthesis of related thiazolyl urea derivatives has been explored for their antimicrobial activities. For instance, Sharma et al. (2004) reported the synthesis of compounds showing antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Anticancer Studies
- The development of thiazolyl urea derivatives for anticancer applications has been a significant area of research. Xie et al. (2015) synthesized a series of compounds evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential of these compounds as anticancer agents with low toxicity (Xie et al., 2015).
Synthesis and Structural Characterization
- Rajeswari et al. (2010) focused on the synthesis and structural characterization of Mannich bases related to the targeted compound, including their transition metal complexes. This work is crucial for understanding the chemical behavior and potential applications of such compounds in various fields (Rajeswari, Tamilvendan, & Prabhu, 2010).
Antioxidant Activity
- The exploration of substituted urea compounds for their antioxidant activity is another avenue of research. For example, compounds based on ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been studied for their reactions and antioxidant activity, highlighting the versatility and potential health benefits of these compounds (Mohamed, 2021).
Propriétés
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c17-9-1-2-10(18)16(9)5-7-20-6-3-13-11(19)15-12-14-4-8-21-12/h4,8H,1-3,5-7H2,(H2,13,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKCNNSHXBATAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic Acid](/img/structure/B2815243.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2815244.png)

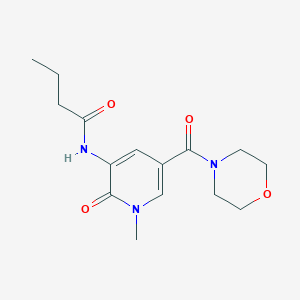
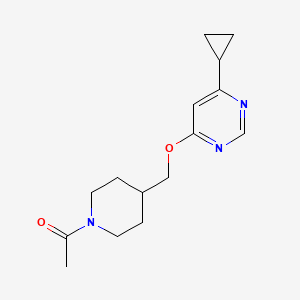
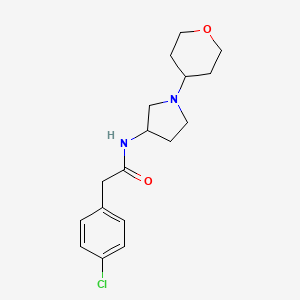
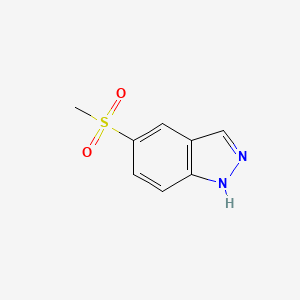
![9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2815256.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]prop-2-enamide](/img/structure/B2815263.png)
![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)
![N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)
![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)